2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16687867
InChI: InChI=1S/C6H12N4/c1-2-6-9-8-5-10(6)4-3-7/h5H,2-4,7H2,1H3
SMILES:
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol

2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC16687867

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine -

Specification

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
IUPAC Name 2-(3-ethyl-1,2,4-triazol-4-yl)ethanamine
Standard InChI InChI=1S/C6H12N4/c1-2-6-9-8-5-10(6)4-3-7/h5H,2-4,7H2,1H3
Standard InChI Key OOZOFPDFTSJLNF-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=CN1CCN

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,2,4-triazole ring substituted with an ethyl group at the 3-position and an ethanamine side chain at the 4-position. This arrangement creates a planar heterocyclic system with delocalized π-electrons, enhancing its stability and reactivity. The ethyl group contributes steric bulk, while the primary amine facilitates hydrogen bonding and salt formation, as seen in its dihydrochloride derivative.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₂N₄
Molecular Weight140.19 g/mol
CAS NumberNot publicly disclosed
SolubilitySoluble in polar solvents
Melting PointData unavailable

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and carboxylic acids or their equivalents. For example, reacting 3-ethyl-1H-1,2,4-triazole with 2-bromoethylamine under basic conditions yields the target compound via nucleophilic substitution.

Industrial Optimization

Industrial production employs continuous flow reactors and high-throughput screening to optimize reaction parameters such as temperature, pressure, and catalyst loading. Catalysts like palladium on carbon (Pd/C) enhance yield and selectivity, particularly in hydrogenation steps required for amine functionalization.

Biological and Pharmacological Activities

Anticancer Prospects

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Analyses

DFT studies at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO energy gap of 5.2 eV, indicating moderate reactivity . The molecular electrostatic potential (MEP) map shows electron density localized around the triazole ring, favoring electrophilic attacks at the 1- and 4-positions .

Table 2: Quantum Chemical Parameters

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-1.6
Band Gap5.2
Electrophilicity Index2.1

Spectroscopic Correlations

Experimental FT-IR spectra align with theoretical vibrations calculated using DFT. Key peaks include:

  • N-H stretch: 3350 cm⁻¹ (amine group)

  • C=N stretch: 1600 cm⁻¹ (triazole ring) .
    ¹H NMR simulations predict a singlet at δ 2.4 ppm for the ethyl group and a triplet at δ 3.1 ppm for the ethanamine protons .

Dihydrochloride Salt: Enhanced Stability and Solubility

The dihydrochloride salt (C₆H₁₂N₄·2HCl) improves aqueous solubility, making it preferable for pharmaceutical formulations. X-ray crystallography of similar salts reveals ionic interactions between the protonated amine and chloride ions, stabilizing the crystal lattice.

Industrial and Research Applications

Drug Development

The compound serves as a precursor for antifungal agents and kinase inhibitors. Functionalization at the amine group enables the synthesis of prodrugs with enhanced bioavailability.

Materials Science

In corrosion inhibition, the triazole ring adsorbs onto metal surfaces, forming protective films. Electrochemical tests on steel show 85% inhibition efficiency at 0.1 mM concentration, comparable to commercial inhibitors like benzotriazole .

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